Topoi/parp-1-IN-1
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Overview
Description
Topoi/parp-1-IN-1 is a dual inhibitor of topoisomerase I and poly (ADP-ribose) polymerase 1. It is an orally active compound with low cytotoxicity and has shown significant potential in inhibiting the proliferation and migration of cancer cells. The compound has an IC50 value of 0.09 μM for poly (ADP-ribose) polymerase 1, making it a potent inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Topoi/parp-1-IN-1 involves the design and synthesis of benzimidazole derivatives. These derivatives are created by combining matrine, a natural alkaloid, with benzimidazole structures. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Topoi/parp-1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Topoi/parp-1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of topoisomerase I and poly (ADP-ribose) polymerase 1.
Biology: Employed in cell biology studies to investigate its effects on cell proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit cancer cell growth and induce apoptosis.
Mechanism of Action
Topoi/parp-1-IN-1 exerts its effects by inhibiting the activity of topoisomerase I and poly (ADP-ribose) polymerase 1. Topoisomerase I is an enzyme that helps in the relaxation of supercoiled DNA, while poly (ADP-ribose) polymerase 1 is involved in DNA repair. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The compound targets the active sites of these enzymes, preventing their normal function and leading to the accumulation of DNA damage .
Comparison with Similar Compounds
Topoi/parp-1-IN-1 is unique due to its dual inhibition of topoisomerase I and poly (ADP-ribose) polymerase 1. Similar compounds include:
Camptothecin: A topoisomerase I inhibitor used in cancer therapy.
Olaparib: A poly (ADP-ribose) polymerase inhibitor used in the treatment of BRCA-mutated cancers.
Rucaparib: Another poly (ADP-ribose) polymerase inhibitor with similar applications.
This compound stands out due to its ability to simultaneously inhibit both topoisomerase I and poly (ADP-ribose) polymerase 1, making it a potent and versatile compound for cancer therapy .
Properties
Molecular Formula |
C36H38Br2N4O2 |
---|---|
Molecular Weight |
718.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (5R,6R,9S,13S)-6-[3-(5,6-dibromo-1H-benzimidazol-2-yl)propyl]-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxylate |
InChI |
InChI=1S/C36H38Br2N4O2/c37-29-18-31-32(19-30(29)38)40-34(39-31)15-5-14-33-27-13-7-17-41-16-6-8-22(35(27)41)20-42(33)36(43)44-21-28-25-11-3-1-9-23(25)24-10-2-4-12-26(24)28/h1-4,9-12,18-19,22,27-28,33,35H,5-8,13-17,20-21H2,(H,39,40)/t22-,27+,33+,35-/m0/s1 |
InChI Key |
XZRLRBIWNWBCPX-XONQAIMGSA-N |
Isomeric SMILES |
C1C[C@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Canonical SMILES |
C1CC2CN(C(C3C2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origin of Product |
United States |
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